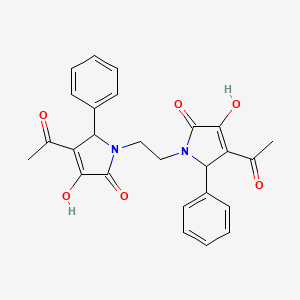![molecular formula C22H20Cl2N2O3 B11506867 methyl 11-(3,4-dichlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11506867.png)
methyl 11-(3,4-dichlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 11-(3,4-dichlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 11-(3,4-dichlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 3,4-dichlorobenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization reactions under controlled conditions to form the dibenzo[b,e][1,4]diazepine core. The final step involves esterification to introduce the methyl carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
Methyl 11-(3,4-dichlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .
科学的研究の応用
Methyl 11-(3,4-dichlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl 11-(3,4-dichlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
類似化合物との比較
Similar Compounds
Olanzapine: A well-known antipsychotic drug with a similar dibenzo[b,e][1,4]diazepine core.
Clozapine: Another antipsychotic with structural similarities.
Quetiapine: Shares the dibenzo[b,e][1,4]diazepine structure but with different substituents.
Uniqueness
Methyl 11-(3,4-dichlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. These differences can lead to variations in pharmacological activity, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C22H20Cl2N2O3 |
|---|---|
分子量 |
431.3 g/mol |
IUPAC名 |
methyl 6-(3,4-dichlorophenyl)-9-methyl-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepine-8-carboxylate |
InChI |
InChI=1S/C22H20Cl2N2O3/c1-11-9-17-19(21(27)18(11)22(28)29-2)20(12-7-8-13(23)14(24)10-12)26-16-6-4-3-5-15(16)25-17/h3-8,10-11,18,20,25-26H,9H2,1-2H3 |
InChIキー |
JNAAZPVXVYVNER-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C=C4)Cl)Cl)C(=O)C1C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-acetyl-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(2,6-dibromo-4-nitrophenyl)acetamide](/img/structure/B11506798.png)
![methyl 4-[3-acetyl-1-(3-bromo-4-methylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B11506810.png)
![2-Methyl-5-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)benzenesulfonamide](/img/structure/B11506812.png)
![2,4,5-Trichloro-6-[(3-fluorophenyl)amino]pyridine-3-carbonitrile](/img/structure/B11506815.png)
![N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]-2-furamide](/img/structure/B11506827.png)
![N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2,3-dimethylphenyl}benzamide](/img/structure/B11506833.png)

![Ethyl 3-{[(4-chloro-3-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11506840.png)
![methyl (2Z)-2-[(4-methoxyphenyl)amino]-4-oxo-4-phenylbut-2-enoate](/img/structure/B11506844.png)
![{1-(4-fluorophenyl)-4-[(4-fluorophenyl)amino]-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-3-yl}acetic acid](/img/structure/B11506859.png)
![ethyl 4-{[benzyl(ethylsulfonyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B11506862.png)
![7-[2-(dimethylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11506865.png)
![4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate](/img/structure/B11506866.png)
